3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that combines the structural features of chromen and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to target the egfr/pi3k/akt/mtor signaling pathway . This pathway plays a crucial role in regulating cell proliferation, migration, and survival.
Mode of Action
Similar compounds have been shown to suppress the egfr/pi3k/akt/mtor signaling pathway . This suppression could lead to the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis .
Biochemical Pathways
The compound is likely to affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is critical in controlling cell growth, proliferation, and survival. When this pathway is suppressed, it can lead to the inhibition of these cellular processes, thereby potentially exerting anti-cancer effects .
Result of Action
The compound’s action results in the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis . These effects could potentially contribute to its anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step reactions. One common method includes the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination to form 3-(2-bromoacetyl)-2H-chromen-2-one . This intermediate is then reacted with thiosemicarbazide and disubstituted isomeric isatins under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the chromen or thiazole rings, leading to different structural analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the chromen and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted chromen and thiazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene: This compound shares the chromen core and exhibits similar biological activities.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another derivative with notable antineoplastic properties.
Uniqueness
3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to the combination of chromen and thiazole rings, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO4S/c23-20-14(9-12-5-1-3-7-17(12)25-20)16-11-27-19(22-16)15-10-13-6-2-4-8-18(13)26-21(15)24/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGASXDTZIUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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